4-Methylchrysene

Beschreibung

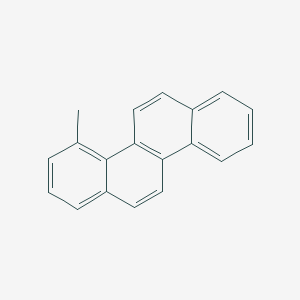

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-5-4-7-15-10-11-17-16-8-3-2-6-14(16)9-12-18(17)19(13)15/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVHWJCLSMYFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC3=C2C=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074817 | |

| Record name | 4-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3351-30-2 | |

| Record name | 4-Methylchrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3351-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylchrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWU6H5YT57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylchrysene: Chemical Structure, Properties, and Toxicological Significance

This technical guide provides a comprehensive overview of 4-methylchrysene, a polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers in environmental science, toxicology, and drug development. This document delves into its chemical structure, physicochemical properties, environmental sources, metabolic fate, and toxicological implications. Furthermore, it offers detailed experimental protocols for its analysis, grounded in established scientific methodologies.

Introduction: The Significance of this compound

This compound is a methyl derivative of chrysene, belonging to the extensive class of polycyclic aromatic hydrocarbons (PAHs).[1] These compounds are ubiquitous environmental contaminants formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood.[2][3] Methylated PAHs, including this compound, are found in tobacco smoke, smoked food products, and industrial and household waste, posing a continuous risk of human exposure.[1][4][5][6]

The position of the methyl group on the chrysene backbone significantly influences its biological activity.[4] While some methylchrysene isomers are relatively inert, others, like the potent carcinogen 5-methylchrysene, exhibit pronounced tumorigenicity.[4][5][7] this compound itself is considered to have limited evidence of carcinogenicity in experimental animals, but its presence in complex PAH mixtures necessitates a thorough understanding of its properties and potential health risks.[7] This guide aims to provide researchers, scientists, and drug development professionals with the detailed technical information required for its accurate identification, quantification, and toxicological assessment.

Chemical Structure and Physicochemical Properties

This compound is a four-ring aromatic hydrocarbon with a methyl group substituted at the fourth carbon position of the chrysene structure.

Chemical Structure:

The chemical structure of this compound is characterized by the fusion of four benzene rings, forming the chrysene core, with a methyl group attached.

-

IUPAC Name: this compound[8]

A comprehensive assignment of the proton and carbon NMR spectra for all six mono-methylchrysene isomers has been reported, providing a valuable reference for structural determination.[4]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound:

| Property | Value | Source(s) |

| Molecular Weight | 242.31 g/mol | [1][8] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 115-118°C | [9] |

| Boiling Point | 465.14°C (estimated) | [11] |

| Solubility | Insoluble in water; soluble in organic solvents like toluene and acetone. | [2][12] |

| Purity | Commercially available as a certified reference material with ≥98% purity. | [9] |

| Storage Temperature | 2-8°C | [11][13] |

Synthesis and Environmental Occurrence

Synthesis of this compound

The synthesis of specific methylchrysene isomers can be challenging. While photochemical cyclization of corresponding stilbenoids is a common method for preparing some isomers like 1-, 3-, and 6-methylchrysene, this approach has proven unsuccessful for the synthesis of this compound.[14][15][16] Researchers have explored various synthetic routes, including the Mallory reaction and eliminative photocyclization, with limited success for the 4-methyl isomer.[14][15] This difficulty in targeted synthesis underscores the importance of isolating and purifying this compound from environmental samples or complex mixtures for research purposes.

Environmental Sources and Fate

This compound is not commercially produced but is a byproduct of incomplete combustion.[2] Its primary sources of environmental release include:

-

Tobacco Smoke: Methylchrysenes are significant components of tobacco smoke and are suspected to contribute to its tumorigenicity.[5][6]

-

Smoked Food Products: The smoking process can lead to the contamination of food with various PAHs, including this compound.[1]

-

Industrial Processes: Pyrolysis of organic matter in various industrial settings can generate this compound.[17]

-

Environmental Sediments: As a persistent organic pollutant, this compound can accumulate in environmental compartments like soil and sediment.[1]

Due to its low water solubility and high octanol-water partition coefficient, this compound is expected to be immobile in soil and sediment, where it can persist.[18]

Metabolism and Toxicology

The biological effects of this compound are intrinsically linked to its metabolic activation into reactive intermediates that can interact with cellular macromolecules like DNA.

Metabolic Activation Pathway

The metabolism of PAHs, including this compound, is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1.[19] The metabolic activation process generally involves the formation of dihydrodiol epoxides, which are highly reactive and can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[20][21]

While 5-methylchrysene is a potent carcinogen, this compound has demonstrated moderate tumor-initiating activity in mouse skin models.[5][7] Studies have shown that this compound can elicit a positive mutagenic response in the Ames test in the presence of a metabolic activation system.[19]

The following diagram illustrates the generalized metabolic activation pathway for methylchrysenes:

Caption: Metabolic activation of this compound to its ultimate carcinogenic form.

Toxicological Profile

The International Agency for Research on Cancer (IARC) has evaluated methylchrysenes and concluded that there is limited evidence for the carcinogenicity of this compound in experimental animals.[7] In comparative studies, 5-methylchrysene consistently shows the highest carcinogenic activity among the six methylchrysene isomers.[5][7] However, all methylchrysene isomers, including this compound, have demonstrated varying degrees of initiating activity in mouse skin carcinogenesis assays.[7]

Experimental Methodologies for Analysis

Accurate quantification of this compound in various matrices is crucial for exposure assessment and toxicological studies. Two-dimensional gas chromatography coupled to mass spectrometry (GCxGC-MS) is a powerful technique for the identification and quantification of methylated PAHs in complex samples like sediments.[1]

Sample Preparation and Extraction Protocol (Sediment)

-

Sample Collection and Storage: Collect sediment samples and store them at -20°C until analysis.

-

Freeze-Drying and Sieving: Lyophilize the sediment samples and sieve them to obtain a homogenous particle size.

-

Soxhlet Extraction: Extract the samples with a suitable solvent mixture (e.g., dichloromethane/hexane) using a Soxhlet apparatus for approximately 24 hours.

-

Cleanup: Use solid-phase extraction (SPE) with silica gel or alumina cartridges to remove interfering compounds.

-

Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated PAH) prior to instrumental analysis for accurate quantification.

Instrumental Analysis: GC-MS

-

Gas Chromatograph (GC): Employ a high-resolution capillary column suitable for PAH analysis (e.g., DB-5ms).

-

Oven Temperature Program: Optimize the temperature program to achieve good separation of the methylchrysene isomers. A typical program might start at 60°C, ramp to 300°C, and hold for a specified time.

-

Mass Spectrometer (MS): Operate the MS in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of the characteristic ions of this compound (m/z 242 and 226).[8]

-

Quantification: Create a calibration curve using a certified reference material of this compound.[1]

The following diagram outlines the general workflow for the analysis of this compound in environmental samples:

Caption: General workflow for the analysis of this compound in environmental samples.

Safety and Handling

This compound should be handled with caution as it is a suspected carcinogen. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[22] All work with this compound should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[22] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[12]

Conclusion

This compound is a methylated polycyclic aromatic hydrocarbon with environmental and toxicological significance. Its presence in various environmental matrices and its potential for carcinogenic activity warrant continued research. This technical guide provides a foundational understanding of its chemical properties, synthesis, metabolism, and analytical methodologies to support further investigation by the scientific community. The use of certified reference materials and robust analytical techniques is paramount for obtaining accurate and reliable data in studies involving this compound.

References

-

Chrysene, 4-methyl-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Lutnæs, B. F., & Johansen, J. E. (2002). Characterization of all Six Mono-Methylchrysenes by NMR and MS. Polycyclic Aromatic Compounds, 22(3-4), 401-413. [Link]

-

This compound BCR Certified Reference Material. (n.d.). IndiaMART. Retrieved from [Link]

-

1-, 2-, 3-, 4-, 5- and 6-methylchrysenes (IARC Summary & Evaluation, Volume 32, 1983). (1998, April 17). International Agency for Research on Cancer. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound (C19H14). (n.d.). PubChemLite. Retrieved from [Link]

-

Hoffmann, D., Bondinell, W. E., & Wynder, E. L. (1974). Carcinogenicity of methylchrysenes. Science, 183(4121), 215–216. [Link]

-

Hecht, S. S., Bondinell, W. E., & Hoffmann, D. (1974). Chrysene and methylchrysenes: presence in tobacco smoke and carcinogenicity. Journal of the National Cancer Institute, 53(4), 1121–1133. [Link]

-

Böhme, T., Egeland, M., Lorentzen, M., Mady, M. F., Solbakk, M. F., Sæbø, K. S., & Jørgensen, K. B. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 28(1), 183. [Link]

-

CHRYSENE. (n.d.). CDC Stacks. Retrieved from [Link]

-

Jacob, J., Schmoldt, A., Hamann, M., Raab, G., & Grimmer, G. (1991). Mutagenicity of Chrysene, Its Methyl and Benzo Derivatives, and Their Interactions With Cytochromes P-450 and the Ah-receptor; Relevance to Their Carcinogenic Potency. Archives of Toxicology, 65(2), 144-151. [Link]

-

Böhme, T., Egeland, M., Lorentzen, M., Mady, M. F., Solbakk, M. F., Sæbø, K. S., & Jørgensen, K. B. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 28(1), 183. [Link]

-

Hazardous Substance Fact Sheet: Chrysene. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Böhme, T., Egeland, M., Lorentzen, M., Mady, M. F., Solbakk, M. F., Sæbø, K. S., & Jørgensen, K. B. (2023). Regiospecific Photochemical Synthesis of Methylchrysenes. Qatar University Digital Hub. [Link]

-

5-Methylchrysene. (n.d.). In Wikipedia. Retrieved from [Link]

-

5-Methylchrysene. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

He, Z. M., Hecht, S. S., & Amin, S. (1986). Synthesis of 6-methylchrysene-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides. Carcinogenesis, 7(12), 2067–2070. [Link]

-

Chrysene. (n.d.). PubChem. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Sources and environmental fate of halomethoxybenzenes. Science Advances, 9(41), eadi2934. [Link]

-

Fact sheet: Chrysene. (n.d.). Public Services and Procurement Canada. Retrieved from [Link]

Sources

- 1. 4-甲基屈 BCR®, certified reference material | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-Methylchrysene - Wikipedia [en.wikipedia.org]

- 3. Fact sheet: Chrysene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 4. tandfonline.com [tandfonline.com]

- 5. Carcinogenicity of methylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chrysene and methylchrysenes: presence in tobacco smoke and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]

- 8. Chrysene, 4-methyl- [webbook.nist.gov]

- 9. This compound BCR Certified Reference Material - Purity 98%, Best Price in Mumbai [nacchemical.com]

- 10. PubChemLite - this compound (C19H14) [pubchemlite.lcsb.uni.lu]

- 11. This compound CAS#: 3351-30-2 [m.chemicalbook.com]

- 12. accustandard.com [accustandard.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. mdpi.com [mdpi.com]

- 15. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regiospecific Photochemical Synthesis of Methylchrysenes [qspace.qu.edu.qa:8443]

- 17. stacks.cdc.gov [stacks.cdc.gov]

- 18. 5-Methylchrysene | C19H14 | CID 19427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450 and the Ah-receptor; relevance to their carcinogenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Buy this compound | 3351-30-2 [smolecule.com]

- 21. Synthesis of 6-methylchrysene-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methylchrysene

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding the Significance of 4-Methylchrysene

This compound is a polycyclic aromatic hydrocarbon (PAH), a class of organic compounds that are of significant interest to researchers in environmental science, toxicology, and drug development.[1] As a methyl derivative of chrysene, this compound is found as a component of crude oil, coal tar, and is a product of the incomplete combustion of organic materials.[2] Its presence in the environment, including as a contaminant in smoked food products, necessitates a thorough understanding of its physical and chemical characteristics.[1]

The position of the methyl group on the chrysene scaffold significantly influences the molecule's biological activity. For instance, 5-methylchrysene is known to be a much more potent carcinogen than other isomers.[2] This highlights the critical need for precise analytical methods to distinguish between different methylchrysene isomers. Such differentiation is paramount for accurate risk assessment and for understanding the structure-activity relationships that drive carcinogenesis. The toxic effects of PAHs are often mediated by their metabolic activation into reactive intermediates, a process regulated by enzymes such as aryl hydrocarbon receptors (AHR) and cytochrome P450s.[3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals who handle, analyze, or study this compound and its relatives.

Core Physicochemical Properties

A precise understanding of the fundamental physicochemical properties of this compound is the cornerstone of all experimental and analytical work. These properties dictate its environmental fate, bioavailability, and appropriate handling and analysis techniques.

Molecular and Structural Data

The foundational characteristics of this compound are summarized below. The four-ring aromatic system of chrysene, with the addition of a methyl group at the 4-position, defines its chemical behavior as a stable, non-polar hydrocarbon.

| Property | Value | Source |

| Chemical Formula | C₁₉H₁₄ | [4][5] |

| Molecular Weight | 242.31 g/mol | [1][6] |

| CAS Number | 3351-30-2 | [5][6] |

| Appearance | White to Off-White Solid | [4] |

| InChI Key | BLVHWJCLSMYFMT-UHFFFAOYSA-N | [5][6] |

Thermal and Physical Properties

The thermal properties of this compound are characteristic of a high molecular weight polycyclic aromatic hydrocarbon. Its high melting point and expected high boiling point are due to the strong intermolecular forces (van der Waals forces and π-π stacking) between the large, planar aromatic systems.

| Property | Value | Rationale & Source |

| Melting Point | 115 - 118 °C | This is a key indicator of purity. A sharp melting range suggests a highly pure compound.[4] |

| Boiling Point | Not Experimentally Determined (Est. >400 °C) | An experimental value is not readily available. However, the parent compound, chrysene, has a boiling point of 448 °C.[7] The addition of a methyl group is expected to slightly increase the boiling point, but it should remain in a similar range. |

| Water Solubility | Very Low (practically insoluble) | As a large, non-polar hydrocarbon, this compound has minimal interaction with polar water molecules. The water solubility for the related 5-methylchrysene is reported as 0.062 mg/L at 27 °C.[7] |

Solubility Profile: A Practical Guide

The solubility of this compound is governed by the principle of "like dissolves like." Its non-polar, aromatic nature makes it readily soluble in non-polar organic solvents and poorly soluble in polar solvents. This behavior is fundamental for choosing appropriate solvents for extraction, purification (e.g., recrystallization), and analytical techniques like chromatography and spectroscopy.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene | High | The aromatic solvent molecules can effectively solvate the chrysene ring system through π-π interactions. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Moderate to High | These solvents can dissolve this compound through van der Waals forces, though less effectively than aromatic solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have sufficient non-polar character to dissolve large PAHs. |

| Polar Aprotic | Acetone, Acetonitrile | Low to Moderate | While possessing a dipole moment, these solvents have enough organic character to dissolve some this compound. 5-Methylchrysene is reported as soluble in acetone.[7] |

| Polar Protic | Water, Ethanol, Methanol | Very Low / Insoluble | The strong hydrogen bonding network of these solvents excludes the non-polar this compound molecule. |

Experimental Protocol: Solubility Determination

This protocol provides a systematic, qualitative method for determining the solubility of this compound in various solvents.

Objective: To qualitatively assess the solubility of this compound in a range of solvents representing different polarity classes.

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Spatula

-

Vortex mixer

-

Solvents: Water (deionized), Hexane, Toluene, Acetone, Ethanol

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves.

Procedure:

-

Aliquot Compound: Add approximately 10 mg of this compound to each of the five labeled test tubes. The key is consistency, not exact mass.

-

Initial Solvent Addition: Add 1.0 mL of the first solvent (e.g., Hexane) to the corresponding test tube.

-

Mixing: Cap the test tube and vortex the mixture vigorously for 30 seconds.

-

Observation: Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved.

-

Incremental Solvent Addition: If the solid has not completely dissolved, add another 1.0 mL of the solvent.

-

Repeat Mixing and Observation: Vortex again for 30 seconds and re-examine.

-

Final Addition: Add a final 1.0 mL of solvent (for a total of 3.0 mL). Vortex for 30 seconds and make a final observation.

-

Record Results: Classify the solubility as:

-

Soluble: The compound completely dissolves in ≤ 3.0 mL of solvent.

-

Slightly Soluble: A significant portion, but not all, of the compound dissolves.

-

Insoluble: No significant amount of the compound dissolves.

-

-

Repeat for All Solvents: Repeat steps 2-8 for each of the remaining solvents (Toluene, Acetone, Ethanol, Water).

Causality and Self-Validation:

-

Why start with a small amount of solvent? This allows for the observation of high solubility without using excessive solvent.

-

Why vortex vigorously? To overcome the activation energy barrier for dissolution and ensure the entire surface area of the solid is exposed to the solvent.

-

System Validation: The expected results (e.g., insoluble in water, soluble in toluene) serve as an internal control for the procedure. If this compound appears to dissolve in water, it may indicate contamination of the glassware or solvent.

Spectroscopic and Chromatographic Profile

Spectroscopic techniques are indispensable for the identification and quantification of this compound. Each method provides a unique fingerprint based on the molecule's interaction with electromagnetic radiation or its behavior in a separation system.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

The extensive conjugated π-electron system of the chrysene core is a strong chromophore, leading to characteristic absorption and emission spectra.

-

UV-Vis Absorption: this compound exhibits complex absorption patterns in the UV region, typical of large aromatic systems. These spectra arise from π → π* electronic transitions. A study measuring the spectrum in a glass matrix identified an absorption band for the this compound cation at 474.85 nm.[1][8] The neutral molecule will have multiple absorption maxima at shorter wavelengths.

-

Fluorescence: Like many PAHs, methylchrysenes are known to be fluorescent. Upon excitation with UV light, they emit light at a longer wavelength (a phenomenon known as Stokes shift). This property is exploited for highly sensitive and selective detection in analytical methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of methylchrysene isomers. A comprehensive study has fully assigned the ¹H and ¹³C NMR spectra for all six mono-methylchrysene isomers, providing a definitive reference for identification.[2] The chemical shifts and coupling constants of the aromatic protons and carbons are highly sensitive to the position of the methyl substituent.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a cornerstone for the analysis of PAHs.

-

Electron Ionization (EI): In EI-MS, this compound shows a prominent molecular ion (M⁺) peak at m/z 242, corresponding to its molecular weight.[5] The fragmentation pattern is typically simple for PAHs, with the molecular ion being the base peak, reflecting the stability of the aromatic system.[2]

Caption: Typical workflow for the analysis of this compound in complex matrices.

Experimental Protocol: Characterization by UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound and determine the wavelength of maximum absorbance (λₘₐₓ).

Materials:

-

This compound, analytical standard

-

Hexane or Cyclohexane, spectroscopic grade

-

Volumetric flasks (10 mL, 100 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation (e.g., 100 µg/mL): a. Accurately weigh 10.0 mg of this compound. b. Transfer it quantitatively to a 100 mL volumetric flask. c. Dissolve and dilute to the mark with spectroscopic grade hexane. This is your stock solution.

-

Working Solution Preparation (e.g., 1 µg/mL): a. Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask. b. Dilute to the mark with hexane. This concentration is chosen to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Spectrophotometer Setup: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. b. Set the scanning range from 400 nm down to 200 nm.

-

Baseline Correction: a. Fill two quartz cuvettes with the hexane blank. b. Place them in the sample and reference holders. c. Run a baseline scan to zero the instrument across the wavelength range.

-

Sample Measurement: a. Empty the sample cuvette and rinse it twice with small aliquots of the 1 µg/mL working solution. b. Fill the sample cuvette with the working solution and place it back in the sample holder. c. Run the sample scan.

-

Data Analysis: a. The resulting spectrum should show several absorption maxima. b. Use the instrument's software to identify the λₘₐₓ values (the wavelengths at which absorbance is highest).

Causality and Self-Validation:

-

Why use spectroscopic grade hexane? Common solvents can contain impurities that absorb UV light, which would interfere with the measurement.

-

Why use quartz cuvettes? Glass and plastic cuvettes absorb UV light at wavelengths below ~340 nm, making them unsuitable for analyzing PAHs which have strong absorbances in the 200-350 nm range.

-

Why run a baseline? This corrects for any absorbance from the solvent itself and for any minor optical differences between the two cuvettes, ensuring the final spectrum is solely due to the this compound.

Metabolic Activation and Toxicological Significance

The carcinogenicity of many PAHs, including methylchrysenes, is not due to the parent compound itself but rather to its metabolic activation into reactive electrophiles that can bind to DNA, leading to mutations. This biotransformation is primarily carried out by cytochrome P450 (CYP) enzymes, particularly in the liver and lungs.[2]

Based on studies of the closely related 5- and 6-methylchrysene, two primary metabolic activation pathways are expected for this compound:[2][9]

-

Ring Oxidation (Diol Epoxide Pathway): CYP enzymes (like CYP1A1, CYP1A2) oxidize the aromatic rings to form epoxides. These are then hydrolyzed by epoxide hydrolase to form dihydrodiols. A subsequent epoxidation of the dihydrodiol in the "bay region" of the molecule creates a highly reactive diol epoxide, which is considered the ultimate carcinogen.

-

Methyl Group Hydroxylation: CYP enzymes (like CYP3A4) can also oxidize the methyl group to form a hydroxymethyl derivative. This is generally considered a detoxification pathway, but the resulting alcohol can be further conjugated and eliminated.

Caption: Postulated metabolic activation pathways of this compound.

Safety and Handling

As a polycyclic aromatic hydrocarbon, this compound should be handled as a potential carcinogen and mutagen. All work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory to prevent skin and eye contact.

-

Exposure: Primary routes of exposure are inhalation of airborne particulates, skin absorption, and ingestion.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place (2-8 °C is often recommended for analytical standards) to prevent degradation.[6]

-

Disposal: All waste containing this compound must be disposed of as hazardous chemical waste according to institutional and local regulations.

Conclusion

This compound presents a unique profile of physicochemical properties defined by its rigid, aromatic four-ring structure. Its low water solubility and high affinity for non-polar organic solvents dictate its environmental distribution and the analytical methods required for its extraction and analysis. The spectroscopic fingerprints derived from UV-Vis, fluorescence, NMR, and mass spectrometry are essential for its unambiguous identification and quantification. From a toxicological perspective, its metabolism via cytochrome P450 enzymes into reactive diol epoxides is a critical area of study for understanding its carcinogenic potential. The protocols and data synthesized in this guide provide a robust framework for professionals engaged in the research and development of this important polycyclic aromatic hydrocarbon.

References

-

This compound BCR Certified Reference Material - Purity 98%, Best Price in Mumbai. (n.d.). IndiaMART. Retrieved January 22, 2026, from [Link]

-

Olsen, R. R., Sæther, O., & Johnsen, J. E. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 27(24), 8967. [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). CHRYSENE. CDC Stacks. Retrieved January 22, 2026, from [Link]

-

Ansari, S., & Ali, A. (2017). Singlet and doublet states UV-vis spectrum and electronic properties of 3-methylchrysene and this compound in glass matrix. Journal of Molecular Modeling, 23(11), 316. [Link]

-

Lutnæs, B. F., & Johansen, J. E. (2002). Characterization of all Six Mono-Methylchrysenes by NMR and MS. Polycyclic Aromatic Compounds, 22(3-4), 401-413. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methylchrysene. PubChem. Retrieved January 22, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Chrysene, 4-methyl-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Chrysene. PubChem. Retrieved January 22, 2026, from [Link]

-

Wikipedia contributors. (2023, December 2). Chrysene. Wikipedia. Retrieved January 22, 2026, from [Link]

-

He, X., Ma, L., & El-Bayoumy, K. (2012). Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells. Chemical Research in Toxicology, 25(10), 2231–2243. [Link]

Sources

- 1. Singlet and doublet states UV-vis spectrum and electronic properties of 3-methylchrysene and this compound in glass matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound BCR Certified Reference Material - Purity 98%, Best Price in Mumbai [nacchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 5-Methylchrysene - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

4-Methylchrysene (CAS 3351-30-2): A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of 4-methylchrysene (CAS 3351-30-2), a polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers in toxicology, environmental science, and drug development. This document moves beyond a simple recitation of facts to offer a synthesized narrative grounded in scientific literature, detailing the compound's physicochemical properties, its challenging synthesis, metabolic activation, toxicological profile, and analytical methodologies.

Introduction: The Significance of Methylated Chrysenes

Chrysene and its methylated derivatives are products of the incomplete combustion of organic materials, leading to their widespread presence in the environment[1]. These compounds are found in tobacco smoke, petroleum products, and some smoked foods[2][3][4]. Within this class of PAHs, the position of the methyl group profoundly influences the molecule's carcinogenic and mutagenic properties. While 5-methylchrysene is a potent carcinogen, this compound presents a more nuanced toxicological profile, making it a crucial subject of study for understanding structure-activity relationships in chemical carcinogenesis[1][5]. This guide serves as a technical resource for professionals engaged in the study of this specific isomer.

Physicochemical Properties and Identification

This compound is a solid organic compound with the molecular formula C₁₉H₁₄ and a molecular weight of 242.31 g/mol . Accurate identification and handling of this compound are paramount for experimental reproducibility and safety.

| Property | Value | Source |

| CAS Number | 3351-30-2 | |

| Molecular Formula | C₁₉H₁₄ | |

| Molecular Weight | 242.31 g/mol | |

| Appearance | Solid (form may vary) | [6] |

| Solubility | Insoluble in water; soluble in organic solvents like toluene. | [6][7] |

As a certified reference material, this compound is often supplied in a solution, for example, in toluene, to ensure accurate concentration for analytical standards[7].

Synthesis of this compound: A Noteworthy Challenge

The synthesis of specific methylchrysene isomers is essential for toxicological studies. However, the targeted synthesis of this compound has proven to be a significant challenge.

Photochemical Cyclization: The Predominant but Flawed Approach

The most common method for synthesizing methylchrysenes is the photochemical cyclization of stilbene-like precursors, often referred to as the Mallory reaction[8][9]. This reaction typically involves the irradiation of a substituted stilbene in the presence of an oxidizing agent, such as iodine, to induce cyclization and aromatization[8].

While this method has been successfully employed for the synthesis of other isomers like 1-, 3-, and 6-methylchrysene, it has notably failed to produce this compound[2][9][10]. Attempts to synthesize this compound using an eliminative photochemical cyclization of a corresponding methoxy-stilbenoid have been unsuccessful, yielding an oxidative product instead of the desired this compound[8][9]. This lack of a published, successful synthesis method for this compound underscores the need for further research in this area and is a critical consideration for researchers planning to work with this compound.

Metabolic Activation and Toxicological Profile

The biological activity of PAHs is intrinsically linked to their metabolic activation into reactive intermediates that can interact with cellular macromolecules like DNA[11].

The Role of Cytochrome P450 Enzymes

The metabolic activation of methylchrysenes is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1[12][13]. These enzymes catalyze the oxidation of the aromatic rings to form epoxides, which are then hydrolyzed by epoxide hydrolase to dihydrodiols[12][14]. A second epoxidation of the dihydrodiol results in the formation of a highly reactive dihydrodiol epoxide, the ultimate carcinogenic metabolite[11][14][15].

Carcinogenicity and Mutagenicity

The International Agency for Research on Cancer (IARC) has evaluated the carcinogenicity of methylchrysene isomers. There is limited evidence for the carcinogenicity of 2-, 3-, 4-, and 6-methylchrysene in experimental animals, while there is sufficient evidence for the carcinogenicity of 5-methylchrysene[1].

In mutagenicity assays, this compound has been shown to be mutagenic in the Ames test (Salmonella typhimurium) in the presence of a metabolic activation system (Aroclor 1254-induced hepatic microsomes)[7][11]. This indicates that its metabolic products are capable of inducing DNA mutations. However, its mutagenic potential is considered to be less than that of the highly carcinogenic 5-methylchrysene[7]. The difference in carcinogenic and mutagenic potential between the isomers is attributed to the conformation of the bay-region dihydrodiol epoxides, with the methyl group in the bay region of 5-methylchrysene leading to a more reactive ultimate carcinogen[16][17].

Analytical Methodologies for this compound

Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in various matrices, particularly in environmental samples.

Sample Preparation

The extraction of this compound from environmental samples like soil, sediment, or water is a critical first step. Common techniques include:

-

Soxhlet Extraction: A classical and robust method for extracting organic compounds from solid samples using a volatile solvent[4].

-

Solid-Phase Microextraction (SPME): A fast, convenient, and solvent-minimized technique for extracting analytes from water samples[3].

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique for the analysis of PAHs, including this compound[4][18][19]. The high separation efficiency of GC combined with the sensitive and selective detection of MS allows for the reliable identification and quantification of this compound even in complex matrices[20].

Typical GC-MS Parameters:

| Parameter | Typical Setting | Rationale |

| Column | Non-polar (e.g., DB-5ms) | Provides good separation of PAHs based on boiling point. |

| Injection Mode | Splitless | Maximizes the transfer of trace analytes to the column. |

| Oven Program | Temperature gradient | Allows for the separation of a wide range of PAHs with different volatilities. |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for compound identification. |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Increases sensitivity and selectivity for target analyte detection. |

A detailed protocol for the GC-MS analysis of PAHs would involve optimizing the temperature program, carrier gas flow rate, and MS parameters to achieve the best separation and sensitivity for this compound and other target PAHs.

Experimental Protocol: Generic GC-MS Analysis of PAHs in Sediment

The following is a generalized protocol that can be adapted for the analysis of this compound in sediment samples.

1. Sample Preparation (Soxhlet Extraction): a. Air-dry and sieve the sediment sample to remove large debris. b. Accurately weigh approximately 10 g of the homogenized sample into a Soxhlet extraction thimble. c. Add a surrogate standard to the sample to monitor extraction efficiency. d. Extract the sample with a suitable solvent (e.g., dichloromethane/hexane mixture) for 18-24 hours in a Soxhlet apparatus. e. Concentrate the extract to a small volume using a rotary evaporator. f. Perform a solvent exchange to a solvent compatible with GC-MS analysis (e.g., hexane). g. Add an internal standard prior to GC-MS analysis for quantification.

2. GC-MS Analysis: a. Inject 1 µL of the final extract into the GC-MS system. b. Use a temperature program that starts at a low temperature (e.g., 60°C) and ramps up to a high temperature (e.g., 320°C) to elute all PAHs. c. Operate the mass spectrometer in SIM mode, monitoring for the characteristic ions of this compound and other target PAHs. d. Identify this compound based on its retention time and the presence of its target ions. e. Quantify the concentration of this compound using a calibration curve prepared from certified reference standards.

Conclusion and Future Directions

This compound remains a compound of high interest due to its limited carcinogenic potential compared to its potent isomer, 5-methylchrysene. This guide has provided a technical overview of its properties, the significant challenges in its chemical synthesis, its mechanism of metabolic activation, and established analytical methods for its detection.

Future research should focus on developing a reliable and efficient synthetic route to this compound to facilitate more in-depth toxicological studies. Further investigation into its specific metabolic pathways and the nature of its DNA adducts will provide a clearer understanding of its mechanism of action and its role as an environmental mutagen.

References

-

Mutagenicity of Chrysene, Its Methyl and Benzo Derivatives, and Their Interactions With Cytochromes P-450 and the Ah-receptor; Relevance to Their Carcinogenic Potency. PubMed. [Link]

-

Cytotoxicity and mutagenicity of 5-methylchrysene and its 1,2-dihydrodiol in V79MZ cells modified to express human CYP1A1 or CYP1B1, in the presence or absence of human GSTP1 coexpression. PMC - NIH. [Link]

-

Regiospecific Photochemical Synthesis of Methylchrysenes. FAO AGRIS. [Link]

-

Regiospecific Photochemical Synthesis of Methylchrysenes. MDPI. [Link]

-

Regiospecific Photochemical Synthesis of Methylchrysenes. PMC - NIH. [Link]

-

1-, 2-, 3-, 4-, 5- and 6-methylchrysenes (IARC Summary & Evaluation, Volume 32, 1983). inchem.org. [Link]

-

Synthesis and mutagenicity of 5,11-dimethylchrysene and some methyl-oxidized derivatives of 5-methylchrysene. PubMed. [Link]

-

Regiospecific Photochemical Synthesis of Methylchrysenes. PubMed. [Link]

-

(PDF) Regiospecific Photochemical Synthesis of Methylchrysenes. ResearchGate. [Link]

-

A study of chemical carcinogenesis. 59. Improved photochemical synthesis of 5-methylchrysene derivatives and its application to the preparation of 7,8-dihydro-7,8-dihydroxy-5-methylchrysene. The Journal of Organic Chemistry. [Link]

-

[Determination of trace chrysene in environmental water by solid-phase microextraction coupled with high performance liquid chromatography]. PubMed. [Link]

-

III Analytical Methods. Japan Ministry of the Environment. [Link]

-

This compound | C19H14 | CID 18780. PubChem - NIH. [Link]

-

Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review. PubMed. [Link]

-

Analytical Methods for the Determination of Persistent Ingredients of Personal Care Products in Environmental Matrices. ResearchGate. [Link]

-

Comparative metabolic activation in mouse skin of the weak carcinogen 6-methylchrysene... PubMed. [Link]

-

Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Agilent. [Link]

-

Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. PubMed. [Link]

-

Metabolic activation of carcinogens. PubMed - NIH. [Link]

-

CHRYSENE. CDC Stacks. [Link]

-

SW-846 Chapter Four: Organic Analytes. EPA. [Link]

-

Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. JBRNS. [Link]

-

A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]

-

Carcinogenic metabolites of 5-methylchrysene. PubMed - NIH. [Link]

-

Synthesis of 6-methylchrysene-1,2-diol-3,4-epoxides and comparison of their mutagenicity... PubMed. [Link]

-

GC-MS elution profile of chrysene and its metabolites in the culture supernatant of A. aegrifaciens after 7 days of incubation. ResearchGate. [Link]

-

Workshop Guidebook. CASSS. [Link]

Sources

- 1. 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]

- 2. Regiospecific Photochemical Synthesis of Methylchrysenes [agris.fao.org]

- 3. [Determination of trace chrysene in environmental water by solid-phase microextraction coupled with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. env.go.jp [env.go.jp]

- 5. This compound | C19H14 | CID 18780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450 and the Ah-receptor; relevance to their carcinogenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regiospecific Photochemical Synthesis of Methylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cytotoxicity and mutagenicity of 5-methylchrysene and its 1,2-dihydrodiol in V79MZ cells modified to express human CYP1A1 or CYP1B1, in the presence or absence of human GSTP1 coexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carcinogenic metabolites of 5-methylchrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative metabolic activation in mouse skin of the weak carcinogen 6-methylchrysene and the strong carcinogen 5-methylchrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of 6-methylchrysene-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. jelsciences.com [jelsciences.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

The Elusive Target: A Guide to the Synthesis of 4-Methylchrysene and its Intrinsic Challenges

An In-depth Technical Guide for Researchers

Abstract: 4-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) of significant toxicological interest due to its mutagenic properties and its presence in environmental pollutants like tobacco smoke.[1][2] Despite the existence of established methods for synthesizing many of its isomers, the preparation of pure this compound remains a notable synthetic challenge. This guide provides a detailed examination of the primary synthetic strategy employed for methylchrysenes—photochemical cyclization—and meticulously analyzes the reasons for its failure in the case of the 4-methyl isomer. Furthermore, we leverage field-proven insights to propose alternative, classical synthetic routes that offer promising avenues for researchers aiming to conquer this elusive target. This document is intended for chemists and drug development professionals, providing both a review of current limitations and a forward-looking guide to future synthetic design.

Introduction: The Significance and Synthetic Puzzle of this compound

Chrysene and its methylated derivatives belong to a class of PAHs formed during the incomplete combustion of organic materials. Several methylchrysene isomers are known carcinogens, with 5-methylchrysene being a particularly potent example.[3][4] this compound has demonstrated intermediate carcinogenic and mutagenic activity in experimental models, making it a critical target for toxicological and environmental studies.[1][5] Access to pure, unambiguously characterized this compound is paramount for this research.

However, the synthesis of this compound is not straightforward. A recent comprehensive study aimed at the regiospecific synthesis of various methylchrysene isomers succeeded in preparing the 1-, 2-, 3-, and 6-methyl analogues but explicitly reported a failure to form this compound using the same photochemical methodology.[6][7][8] This specific and unexpected difficulty forms the central theme of this guide. Understanding this failure is key to designing a successful synthetic strategy.

The Primary Approach: Photocyclization and the 4-Position Anomaly

The most elegant and widely used method for constructing the chrysene core is the Mallory reaction, an oxidative 6π-photocyclization of a stilbene-type precursor.[7] This approach offers high yields and, with proper precursor design, excellent regiocontrol for many isomers.

General Workflow: The Wittig-Mallory Pathway

The synthesis is conceptually a two-stage process: first, the assembly of a diarylethene (stilbenoid) precursor, followed by its light-induced cyclization to form the rigid, polycyclic chrysene skeleton.

-

Precursor Synthesis (Wittig Reaction): A phosphonium ylide derived from a naphthylmethyl halide is reacted with a suitably substituted benzaldehyde. This reaction reliably forms the central double bond of the stilbenoid precursor.

-

Photocyclization (Mallory Reaction): The stilbenoid, dissolved in a solvent and often in the presence of an oxidant like iodine, is irradiated with UV light. This initiates a cascade involving a 6π-electrocyclization followed by oxidation (aromatization) to yield the final chrysene product.

Caption: General workflow for methylchrysene synthesis.

The Point of Failure: Attempted Synthesis of this compound

Following the established workflow, researchers designed a specific precursor for this compound. The strategy relied on an "eliminative photocyclization," a variation designed to enforce regioselectivity. An ortho-methoxy group on the phenyl ring of the stilbenoid was intended to direct the cyclization and then be eliminated under acidic conditions.[6][8]

The precursor, (E/Z)-1-(2-methoxy-4-methylstyryl)naphthalene, was synthesized and subjected to irradiation under acidic, oxygen-free conditions.[8] The expected reaction pathway was:

-

Photochemical 6π-electrocyclization to form a dihydromethylchrysene intermediate.

-

Elimination of methanol to yield the aromatic this compound.

However, this pathway failed. The reaction was exceedingly slow, and instead of the desired this compound, an oxidative byproduct was isolated.[8]

Caption: The failed eliminative photocyclization route to this compound.

Causality Behind the Failure (Expert Analysis): The failure to form this compound suggests that the transition state leading to the required dihydromethylchrysene intermediate is energetically unfavorable. This could be due to several factors:

-

Steric Hindrance: The methyl group at the 4-position of the chrysene system is located in the "bay region," an area of significant steric congestion. The formation of the C-C bond during cyclization may be sterically hindered by the proximity of the naphthalene moiety. While other bay-region methylchrysenes like 5-methylchrysene can be formed, the specific geometry of the 4-methyl precursor's transition state appears prohibitive.

-

Electronic Effects: The electron-donating nature of the methoxy and methyl groups on the stilbenoid precursor influences the electron density of the aromatic rings. This can alter the preferred regiochemistry of the electrocyclization, favoring an alternative, unproductive pathway or leading to the observed oxidative decomposition.

Proposed Alternative Synthetic Strategies

Given the documented failure of the state-of-the-art photochemical method, researchers must turn to alternative, and likely multi-step, classical synthetic approaches. Here, we outline two viable strategies grounded in well-established organic reactions.

Strategy A: Grignard-Based Construction from a Ketone Intermediate

This strategy adapts a known synthesis for the related 4-ethylchrysene and applies it to the methyl analogue.[9] The core idea is to build a tetrahydrochrysene framework containing a ketone at the 4-position, which can then be converted to the methyl group via a Grignard reaction.

Proposed Synthetic Pathway:

-

Synthesis of 4-Keto-1,2,3,4-tetrahydrochrysene: This is a non-trivial precursor but can be envisioned through routes like a Friedel-Crafts acylation of a suitable phenanthrene derivative.

-

Grignard Reaction: The ketone is treated with methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group attacks the electrophilic carbonyl carbon to form a tertiary alcohol.[10][11]

-

Dehydration & Aromatization: The tertiary alcohol is dehydrated under acidic conditions to form an alkene. Subsequent dehydrogenation, typically using a catalyst like Palladium on carbon (Pd/C) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), yields the final aromatic this compound.

Caption: Proposed Grignard-based pathway to this compound.

Experimental Protocol: Grignard Addition to 4-Keto-1,2,3,4-tetrahydrochrysene

Disclaimer: This is a generalized, theoretical protocol. The specific substrate may require optimization of conditions.

Setup: Under a nitrogen or argon atmosphere, flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

Reagents: Dissolve 1.0 equivalent of 4-keto-1,2,3,4-tetrahydrochrysene in anhydrous tetrahydrofuran (THF).

Grignard Addition: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of methylmagnesium bromide (typically 3.0 M in diethyl ether) dropwise via the dropping funnel over 30 minutes.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Purification: Purify the resulting crude tertiary alcohol by flash column chromatography.

Strategy B: Cycloaddition via Diels-Alder Reaction

The Diels-Alder reaction is an exceptionally powerful tool for forming six-membered rings with high stereochemical control.[12][13] A retrosynthetic approach could disconnect the this compound framework into a diene and a dienophile, allowing for a convergent synthesis.

Retrosynthetic Analysis: One plausible disconnection breaks the ring containing the methyl group, suggesting a reaction between a phenanthrene-based diene and a simple dienophile like crotonaldehyde (after which the oxygen would be removed).

Caption: Retrosynthetic analysis using a Diels-Alder disconnection.

Challenges and Considerations:

-

Precursor Availability: The primary challenge is the synthesis of the required complex diene. This itself could be a multi-step process.

-

Regioselectivity: The Diels-Alder reaction would need to favor the formation of the 4-methyl isomer over other potential regioisomers. This can often be controlled by the electronic nature of substituents on both the diene and dienophile.

-

Aromatization: The initial Diels-Alder adduct is a cyclohexene derivative. A final aromatization step would be necessary, which can sometimes require harsh conditions that may not be compatible with all functional groups.

Purification and Analytical Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to confirm its identity and purity, especially for its intended use in biological studies.

Purification: Purification of PAHs is challenging due to their similar polarities and high lipophilicity.

-

Flash Column Chromatography: Typically performed on silica gel with a non-polar eluent system (e.g., hexanes/dichloromethane).

-

Recrystallization: An effective final step for obtaining high-purity material.[8] Toluene or xylenes are common solvents for recrystallizing large PAHs.

Characterization Data: The following table summarizes key identifiers and expected analytical data for this compound.

| Parameter | Value | Source |

| CAS Number | 3351-30-2 | [14][15] |

| Molecular Formula | C₁₉H₁₄ | [14][16] |

| Molecular Weight | 242.31 g/mol | [14][15] |

| Appearance | White to Off-White Solid | [17] |

| Melting Point | 151.5 °C | [18] |

| ¹H NMR | Expected complex aromatic signals (δ 7.5-9.0 ppm) and a characteristic methyl singlet (δ ~2.5-2.8 ppm). | N/A |

| ¹³C NMR | Expected ~10-12 aromatic signals and one aliphatic methyl signal. | N/A |

| Mass Spec (EI) | M⁺ peak at m/z = 242 (base peak). | [15] |

| IR Spectrum | C-H stretching (aromatic) ~3050 cm⁻¹, C=C stretching (aromatic) ~1600 cm⁻¹, C-H bending (out-of-plane) ~700-900 cm⁻¹. | [14] |

Conclusion and Future Outlook

The synthesis of this compound represents a significant and unsolved challenge in the field of PAH chemistry. The documented failure of the robust photochemical cyclization method, which is successful for numerous other isomers, underscores the unique steric and electronic environment of the 4-position within the chrysene core.[6][8]

This guide has deconstructed the reasons for this failure and proposed two viable, alternative strategies based on classical Grignard chemistry and modern Diels-Alder reactions. The successful synthesis of this compound will likely require a departure from the elegant, single-step cyclization routes and an embrace of more traditional, multi-step organic synthesis. The development of a reliable route is of high importance, as it will unlock opportunities for in-depth toxicological studies and provide critical analytical standards for environmental science.

References

-

International Agency for Research on Cancer (IARC). (1983). 1-, 2-, 3-, 4-, 5- AND 6-METHYLCHRYSENES. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 32. [Link]

-

Böhme, T., Egeland, M., Lorentzen, M., Mady, M. F., Solbakk, M. F., Sæbø, K. S., & Jørgensen, K. B. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 28(1), 237. [Link]

-

Hoffmann, D., Bondinell, W. E., & Wynder, E. L. (1974). Carcinogenicity of methylchrysenes. Science, 183(4121), 215–216. [Link]

-

NIST. (n.d.). Chrysene, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Böhme, T., et al. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. ResearchGate. [Link]

-

Jacob, J., Schmoldt, A., & Grimmer, G. (1995). Mutagenicity of Chrysene, Its Methyl and Benzo Derivatives, and Their Interactions With Cytochromes P-450 and the Ah-receptor; Relevance to Their Carcinogenic Potency. Archives of toxicology, 69(5), 323–329. [Link]

-

Jørgensen, K. B., et al. (2023). Regiospecific Photochemical Synthesis of Methylchrysenes. Qatar University Digital Hub. [Link]

-

Itami, K., et al. (2023). A challenging synthesis. The Royal Society of Chemistry. [Link]

-

Böhme, T., et al. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. PubMed. [Link]

-

NIST. (n.d.). Chrysene, 4-methyl- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. PubChemLite. [Link]

-

Yu, H., & Chen, S. (2013). Synthesis of 4-ethylchrysene. ResearchGate. [Link]

-

Böhme, T., et al. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. PMC - NIH. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

CDC. (n.d.). Chrysene. CDC Stacks. [Link]

-

S. K. Roy, et al. (1999). A new efficient route to the phenolic derivatives of chrysene and 5-methylchrysene... Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

-

PubChem. (n.d.). 5-Methylchrysene. National Institutes of Health. [Link]

-

Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

IndiaMART. (n.d.). This compound BCR Certified Reference Material - Purity 98%. [Link]

-

Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder reaction in total synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]

Sources

- 1. 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]

- 2. Carcinogenicity of methylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. 5-Methylchrysene | C19H14 | CID 19427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450 and the Ah-receptor; relevance to their carcinogenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Regiospecific Photochemical Synthesis of Methylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 13. The Diels--Alder reaction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chrysene, 4-methyl- [webbook.nist.gov]

- 15. Chrysene, 4-methyl- [webbook.nist.gov]

- 16. PubChemLite - this compound (C19H14) [pubchemlite.lcsb.uni.lu]

- 17. This compound BCR Certified Reference Material - Purity 98%, Best Price in Mumbai [nacchemical.com]

- 18. This compound | 3351-30-2 [amp.chemicalbook.com]

Spectroscopic data of 4-Methylchrysene (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Data of 4-Methylchrysene

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 3351-30-2), a polycyclic aromatic hydrocarbon (PAH). As a compound of significant interest in environmental science and toxicology due to its presence in tobacco smoke and petroleum-derived products and its potential carcinogenicity, a thorough understanding of its structural characterization is paramount for researchers, scientists, and drug development professionals.[1][2][3] This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, offering field-proven insights into data acquisition and interpretation.

Molecular Structure and Significance

This compound is a carbopolycyclic aromatic hydrocarbon with the molecular formula C₁₉H₁₄.[4][5] Its structure consists of a chrysene backbone with a methyl group substituted at the C4 position. The planarity and extensive π-conjugation of the chrysene ring system are key determinants of its spectroscopic properties. The precise location of the methyl group significantly influences its biological activity; for instance, 5-methylchrysene is a far more potent carcinogen than other isomers.[1][6] Accurate spectroscopic identification is therefore crucial for distinguishing between isomers and assessing environmental and health impacts.

Molecular Structure and Numbering Scheme

To facilitate the interpretation of NMR data, the following standard numbering scheme for the this compound skeleton is employed.

Caption: Standard workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

Principle & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the bond type and its chemical environment, allowing for the identification of functional groups.

Interpretation of the IR Spectrum: For this compound, the IR spectrum is dominated by absorptions from C-H and C=C bonds.

-

Aromatic C-H Stretch: Typically appears as a group of sharp bands just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The methyl group C-H stretching vibrations are observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the conjugated ring system.

-

C-H Bending: Out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Data Summary: Key IR Absorptions for this compound The following prominent peaks are observed in the gas-phase IR spectrum. [4][7]

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3050 | Aromatic C-H Stretch |

| ~2920 | Aliphatic (CH₃) C-H Stretch |

| ~1600 | Aromatic C=C Ring Stretch |

| ~1450 | Aromatic C=C Ring Stretch / CH₃ Bend |

| ~810 | Aromatic C-H Out-of-Plane Bend |

Note: Concentration information is not available for the referenced gas-phase spectrum, so molar absorptivity cannot be derived. [4][7]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Analysis: Acquire a background spectrum of the empty sample chamber, then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule. For PAHs like this compound, the extensive conjugated π-system allows for π → π* transitions upon absorption of UV or visible light. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the specific chromophore. The spectrum is typically described using Clar's notation (α, p, β bands) or Platt's notation (¹Lₐ, ¹Lₐ, ¹Bₐ, ¹Bₐ bands). [8][9] Interpretation of the UV-Vis Spectrum: The UV-Vis spectrum of this compound, like other chrysenes, shows several distinct absorption bands. The fine structure of these bands is a hallmark of rigid polycyclic aromatic systems. The position and intensity of these bands are sensitive to the solvent and substitution on the aromatic core. The interaction of chrysene with DNA, for example, can cause a hyperchromic effect (increased absorbance) and a slight shift in wavelength, indicating an intercalating mode of binding. [10] Data Summary: UV-Vis Absorption of this compound The following absorption bands were identified for this compound in a glass matrix at room temperature. [8]

| Band Notation (Clar) | Band Notation (Platt) | Absorption Maxima (λ_max, nm) |

|---|---|---|

| α-band | ¹Lₐ | ~360 - 380 |

| p-band | ¹Lₐ | ~290 - 320 |

| β-band | ¹Bₐ | ~260 - 280 |

Note: The exact λ_max values and molar absorptivities are highly dependent on the solvent used.

Jablonski Diagram for Electronic Transitions

Caption: Simplified Jablonski diagram illustrating the electronic transitions relevant to UV-Vis spectroscopy.

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection: Choose a spectroscopic-grade solvent that is transparent in the wavelength range of interest (e.g., cyclohexane, ethanol, or acetonitrile).

-

Sample Preparation: Prepare a stock solution of this compound of known concentration. Perform serial dilutions to create a series of standards and a sample solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

-

Instrument Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the solvent to be used as a blank.

-

Data Acquisition: Record a baseline spectrum with the blank cuvette. Subsequently, measure the absorbance spectrum of the sample solution over the desired wavelength range (e.g., 200-500 nm).

Safety and Handling

This compound, like many PAHs, should be handled with caution as it is a suspected carcinogen. [2][11]* Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses. [12][13]* Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols. [13][14]Avoid contact with skin and eyes. [12]* Storage: Store in a tightly sealed container in a cool, dry, and dark place. [12]* Disposal: Dispose of waste according to local, state, and federal regulations for hazardous materials.

References

-

Lutnæs, B. F., & Johansen, J. E. (2002). Characterization of all Six Mono-Methylchrysenes by NMR and MS. Polycyclic Aromatic Compounds, 22(3-4), 401-413. [Link]

-

NIST. (n.d.). Chrysene, 4-methyl-. NIST Chemistry WebBook. [Link]

-

Kumar, R. S. S. L. N. G., et al. (2008). Singlet and Doublet States UV-vis Spectrum and Electronic Properties of 3-methylchrysene and this compound in Glass Matrix. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(3), 693-700. [Link]

-

NIST. (n.d.). Chrysene, 4-methyl- IR Spectrum. NIST Chemistry WebBook. [Link]

-

Lillekjendlie, B., et al. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 27(23), 8213. [Link]

-

ResearchGate. (n.d.). Singlet and doublet states UV-vis spectrum and electronic properties of 3-methylchrysene and this compound in glass matrix. [Link]

-

Hecht, S. S., et al. (1974). Chrysene and methylchrysenes: Presence in tobacco smoke and carcinogenicity. Journal of the National Cancer Institute, 53(4), 1121-1133. [Link]

-

Li, Y., et al. (2023). Interacting Characteristics of Chrysene with Free DNA in vitro. Spectroscopy Online. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

IARC. (1983). 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes. IARC Summaries & Evaluations, Volume 32. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]

- 3. Buy this compound | 3351-30-2 [smolecule.com]

- 4. Chrysene, 4-methyl- [webbook.nist.gov]

- 5. PubChemLite - this compound (C19H14) [pubchemlite.lcsb.uni.lu]

- 6. experts.umn.edu [experts.umn.edu]

- 7. Chrysene, 4-methyl- [webbook.nist.gov]

- 8. Singlet and doublet states UV-vis spectrum and electronic properties of 3-methylchrysene and this compound in glass matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. This compound CAS#: 3351-30-2 [m.chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

Metabolic pathway of 4-Methylchrysene in vivo

An In-Depth Technical Guide to the In Vivo Metabolism of 4-Methylchrysene

Foreword for the Researcher